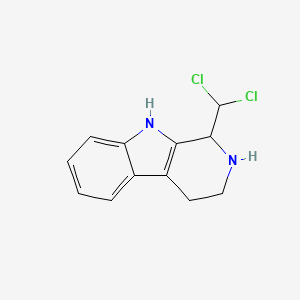
1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The specific structure of this compound includes a dichloromethyl group attached to the beta-carboline core, which may influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in the presence of a catalyst. This aza-Diels–Alder reaction yields the desired product in moderate to good yields . Another approach involves the direct introduction of the dichloromethyl group into the beta-carboline core using reagents such as dichloroketene in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted beta-carbolines.
Substitution: Formation of various substituted beta-carbolines depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its psychoactive effects and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The dichloromethyl group may enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial, anticancer, or psychoactive effects .
Comparison with Similar Compounds
Dichloromethyl methyl ether: Used as a formylating reagent in organic synthesis.
1,1-Dichlorodimethyl ether: Another chlorinated ether with similar reactivity.
Uniqueness: 1-(Dichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific structure, which combines the beta-carboline core with a dichloromethyl group. This combination may result in distinct chemical reactivity and biological activity compared to other beta-carbolines or chlorinated compounds.
Properties
CAS No. |
748110-64-7 |
|---|---|
Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
1-(dichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12Cl2N2/c13-12(14)11-10-8(5-6-15-11)7-3-1-2-4-9(7)16-10/h1-4,11-12,15-16H,5-6H2 |
InChI Key |
BLCNUFFPLXLZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















